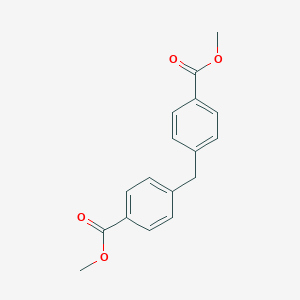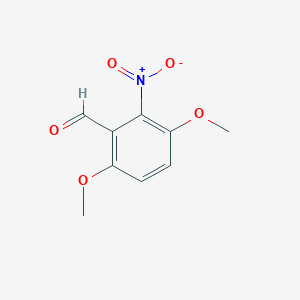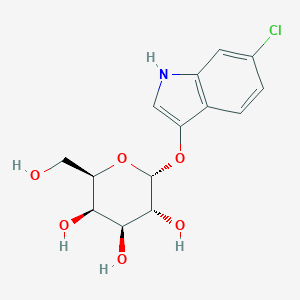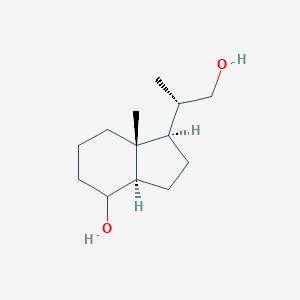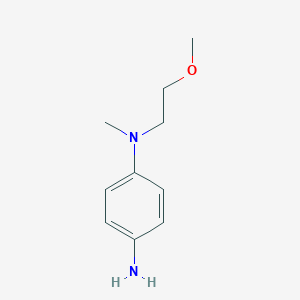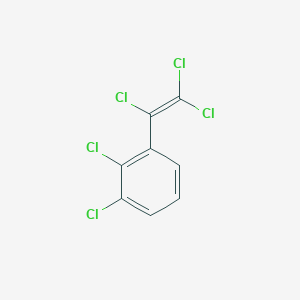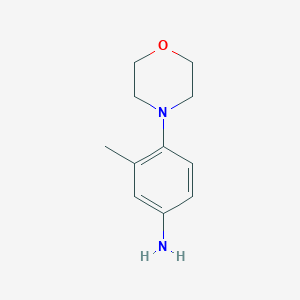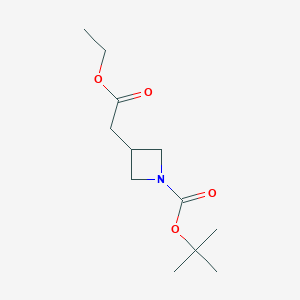
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.3 and 241.28 . The compound is a liquid at 20°C and is white to light yellow in color .
Synthesis Analysis
This compound is used as a building block in the synthesis of thia and oxa-azaspiro[3.4]octanes . As reported in the Carreira lab, it can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO4/c1-5-16-10(14)6-9-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
As mentioned in the synthesis analysis, this compound can undergo [3+2] cycloadditions with dipolariphiles . This reaction is used to generate a series of small-ring spirocycles .Physical And Chemical Properties Analysis
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a liquid at 20°C . It has a refractive index of 1.474 and a density of 1.052 g/mL at 25 °C . The compound should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
- Synthesis of Thia and Oxa-azaspiro [3.4]octanes
- Field : Organic Chemistry
- Application : This compound is used as a building block in the synthesis of thia and oxa-azaspiro [3.4]octanes .
- Method : The product can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
- Results : The outcomes of these reactions are small-ring spirocycles, which are important structures in organic chemistry .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)6-9-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYZZXUWPRCEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

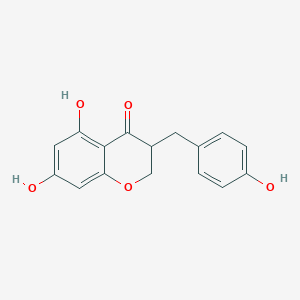
![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)
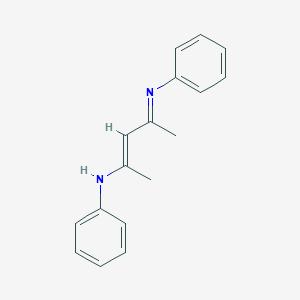
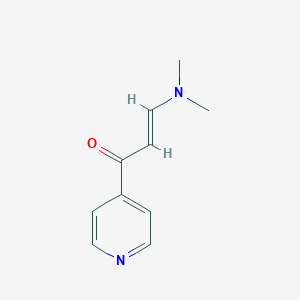
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
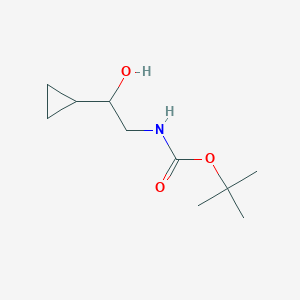
![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)
